molecular formula C17H20N4O3 B2941570 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034450-15-0

1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2941570
CAS No.: 2034450-15-0
M. Wt: 328.372
InChI Key: BTLQUTRBJUQWQK-JOCQHMNTSA-N
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Description

1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide is an organic compound known for its distinct structural properties and potential applications in various scientific fields. The compound consists of a pyridazine core substituted with various functional groups, which contribute to its unique chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide, a multi-step process involving the construction of the pyridazine core followed by functional group modifications is typically employed. Key reaction steps might include:

  • Cyclization: of suitable precursors to form the pyridazine ring.

  • Functional Group Substitution: to introduce the oxo, methyl, and carboxamide groups.

  • Formation of the Pyridin-2-yloxy Moiety: through nucleophilic substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve:

  • Optimized reaction conditions for scalability.

  • Continuous flow synthesis techniques to enhance efficiency.

  • Advanced purification methods like crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

  • Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Suitable nucleophiles or electrophiles under appropriate reaction conditions, such as solvents and catalysts.

Major Products: Depending on the specific reaction and conditions, the major products may include modified derivatives of the original compound with different functional groups or oxidation states.

Scientific Research Applications

1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry:

  • Investigating its reactivity and stability.

  • Designing and synthesizing derivatives for further study.

Biology:

  • Exploring its potential as a biological probe or ligand.

  • Studying its interactions with biological macromolecules.

Medicine:

  • Screening for potential therapeutic activities.

  • Exploring its potential as a drug candidate for various diseases.

Industry:

  • Developing new materials with unique properties.

  • Utilizing its chemical properties for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

  • Binding to Enzymes: Inhibiting or activating enzyme activity.

  • Interacting with Receptors: Modulating receptor function and signaling pathways.

  • Altering Gene Expression: Influencing transcriptional and translational processes.

Comparison with Similar Compounds

  • 1-methyl-6-oxo-pyridazine-3-carboxamide: Lacks the pyridin-2-yloxy moiety and cyclohexyl ring.

  • 4-(pyridin-2-yloxy)cyclohexyl derivatives: Differ in the core structure or functional groups.

  • N-alkyl substituted pyridazine derivatives: Vary in the alkyl group and substitution pattern.

Properties

IUPAC Name

1-methyl-6-oxo-N-(4-pyridin-2-yloxycyclohexyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-21-16(22)10-9-14(20-21)17(23)19-12-5-7-13(8-6-12)24-15-4-2-3-11-18-15/h2-4,9-13H,5-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLQUTRBJUQWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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